Palbociclib orotate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

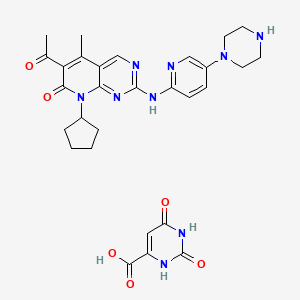

Molecular Formula |

C29H33N9O6 |

|---|---|

Molecular Weight |

603.6 g/mol |

IUPAC Name |

6-acetyl-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one;2,4-dioxo-1H-pyrimidine-6-carboxylic acid |

InChI |

InChI=1S/C24H29N7O2.C5H4N2O4/c1-15-19-14-27-24(28-20-8-7-18(13-26-20)30-11-9-25-10-12-30)29-22(19)31(17-5-3-4-6-17)23(33)21(15)16(2)32;8-3-1-2(4(9)10)6-5(11)7-3/h7-8,13-14,17,25H,3-6,9-12H2,1-2H3,(H,26,27,28,29);1H,(H,9,10)(H2,6,7,8,11) |

InChI Key |

HOLXHPZTHUPIFD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C.C1=C(NC(=O)NC1=O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Synthesis of Palbociclib and its Orotate Salt

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the discovery, mechanism of action, and chemical synthesis of palbociclib, a first-in-class selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). While commercially marketed as a free base (Ibrance®), this guide also addresses the synthesis of its orotate salt form, a subject of interest for research and development.

Discovery and Mechanism of Action

Palbociclib (formerly PD-0332991) was developed by Pfizer as a highly selective, reversible inhibitor of CDK4 and CDK6, key regulators of the cell cycle.[1] In many estrogen receptor-positive (ER+) breast cancers, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation.[1] Palbociclib's discovery provided a targeted therapeutic strategy to arrest this process.

The primary mechanism of action involves preventing the progression of the cell cycle from the growth phase (G1) into the DNA replication phase (S).[2] In the G1 phase, mitogenic signals lead to the formation of Cyclin D-CDK4/6 complexes. These complexes then phosphorylate the Retinoblastoma (Rb) tumor suppressor protein.[3][4] Phosphorylation of Rb causes it to release the E2F transcription factor, which in turn activates the transcription of genes required for S-phase entry.[5][6] Palbociclib binds to the ATP pocket of CDK4 and CDK6, preventing the phosphorylation of Rb and effectively holding the cell in a state of arrest at the G1 checkpoint.[3][5] This blockade of tumor cell proliferation has shown significant efficacy in treating HR-positive, HER2-negative advanced or metastatic breast cancer.[7][8]

In Vitro Inhibitory Activity

Palbociclib demonstrates high potency and selectivity for CDK4 and CDK6 over a wide range of other kinases.

| Target Enzyme | IC50 (nM) | Reference |

| CDK4/Cyclin D1 | 11 | [3][9] |

| CDK6/Cyclin D2 | 15-16 | [3][9] |

Chemical Synthesis

The synthesis of palbociclib has evolved from initial discovery routes to more efficient, scalable processes suitable for commercial manufacturing. Several synthetic strategies have been reported in patent literature and scientific publications.[10][11] A common theme involves the construction of the core pyrido[2,3-d]pyrimidin-7-one ring system, followed by coupling with the 2-amino-5-(piperazin-1-yl)pyridine side chain.

Synthesis of Palbociclib Free Base

A representative synthesis involves a Heck coupling reaction to form a key intermediate, which is then cyclized and coupled to the side chain. The final step is typically a deprotection of the piperazine moiety.

The following is a representative protocol synthesized from public literature for the coupling of the core and side-chain, followed by deprotection.[5]

-

Coupling Reaction:

-

To a solution of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (1.1 eq) in toluene, add a strong base such as Lithium bis(trimethylsilyl)amide (LiHMDS) (1.2 eq) at -5°C to 5°C.

-

Slowly add a solution of the pyrido[2,3-d]pyrimidin-7-one core intermediate (e.g., 6-acetyl-2-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one) (1.0 eq) in toluene to the reaction mixture, maintaining the temperature.

-

Allow the reaction to stir at the same temperature, then warm to room temperature (25-35°C) and stir until completion, as monitored by HPLC.

-

Upon completion, quench the reaction with an aqueous solution. The solvent is then distilled off, typically co-distilling with a solvent like methanol to yield the crude Boc-protected palbociclib.

-

-

Deprotection to Yield Palbociclib Free Base:

-

Dissolve the crude Boc-protected palbociclib from the previous step in a suitable solvent such as methanol.

-

Slowly add concentrated hydrochloric acid at room temperature and then heat the mixture to 60-70°C, stirring until the deprotection is complete (monitored by HPLC).

-

Cool the reaction mixture to 0-5°C to precipitate the hydrochloride salt. Filter the solid and wash with cold methanol.

-

To obtain the free base, suspend the hydrochloride salt in water, heat to 50-60°C, and then cool to room temperature.

-

Basify the mixture with an aqueous ammonia solution to precipitate the palbociclib free base.

-

Filter the solid, wash thoroughly with water, and dry under vacuum to yield the final product.[5]

-

Synthesis of Palbociclib Orotate

While palbociclib is marketed as the free base, different salt forms are often explored to modify physicochemical properties like solubility, stability, and bioavailability.[12][13] The existence of this compound is confirmed by its availability as a research chemical and through patent literature, specifically Chinese patent CN113845520A, which describes a preparation method.[3][4]

While the specific, scaled-up protocol from the patent is not publicly detailed, a standard laboratory procedure for forming an orotate salt from a basic API like palbociclib would be as follows.

-

Reaction Setup:

-

In a reaction vessel, dissolve palbociclib free base (1.0 eq) in a suitable organic solvent or solvent mixture (e.g., ethanol, methanol, or a mixture with water) with heating.

-

In a separate vessel, dissolve orotic acid (1.0-1.1 eq) in the same solvent system, also with heating.

-

-

Salt Formation:

-

Once both components are fully dissolved, add the orotic acid solution to the palbociclib solution dropwise while maintaining the elevated temperature and stirring.

-

Stir the resulting mixture at an elevated temperature for a period (e.g., 30-60 minutes) to ensure complete reaction.

-

-

Crystallization and Isolation:

-

Slowly cool the reaction mixture to room temperature, and then further cool in an ice bath (0-5°C) to induce crystallization of the this compound salt.

-

If crystallization is slow, scratching the inside of the flask or adding a seed crystal can facilitate the process.

-

Collect the precipitated solid by filtration.

-

Wash the filter cake with a small amount of the cold solvent to remove any unreacted starting materials.

-

Dry the resulting this compound salt under vacuum to a constant weight.

-

Quantitative Data

Pharmacokinetic Properties of Palbociclib (Ibrance®)

The pharmacokinetic profile of palbociclib has been well-characterized in clinical studies.

| Parameter | Value | Reference |

| Absolute Bioavailability | 46% | |

| Time to Cmax (Tmax) | 6 - 12 hours | |

| Protein Binding | ~85% | |

| Apparent Volume of Distribution | 2583 L | |

| Elimination Half-Life | 29 (±5) hours | |

| Metabolism | Primarily via CYP3A and SULT2A1 enzymes | |

| Excretion | ~74% in feces, ~18% in urine | [6] |

Drug Development and Approval Pathway

The development of palbociclib followed a structured path from laboratory discovery to clinical application, culminating in its approval as a breakthrough therapy.

References

- 1. Preparation method of palbociclib intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 2. This compound|CAS |DC Chemicals [dcchemicals.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. US10544142B2 - Crystal forms of palbociclib, and preparation method and use therefor - Google Patents [patents.google.com]

- 5. tdcommons.org [tdcommons.org]

- 6. tga.gov.au [tga.gov.au]

- 7. US20200054560A1 - Palbociclib compositions and methods thereof - Google Patents [patents.google.com]

- 8. HU230962B1 - Salts of palbociclib - Google Patents [patents.google.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. A new route for the synthesis of Palbociclib | Semantic Scholar [semanticscholar.org]

- 12. WO2017072543A1 - Palbociclib salts - Google Patents [patents.google.com]

- 13. Two Novel Palbociclib-Resorcinol and Palbociclib-Orcinol Cocrystals with Enhanced Solubility and Dissolution Rate - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of Palbociclib Orotate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palbociclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. The orotate salt of Palbociclib has been developed to optimize its pharmaceutical properties. This technical guide provides a comprehensive overview of the core physicochemical properties of Palbociclib orotate, presenting key quantitative data, detailed experimental methodologies for its characterization, and visual representations of its mechanism of action and analytical workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development and analysis of this important therapeutic agent.

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its biopharmaceutical performance, including solubility, dissolution rate, and stability. These properties for Palbociclib and its orotate salt are summarized below.

General Properties

| Property | Value | Reference |

| Chemical Name | 6-acetyl-8-cyclopentyl-5-methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one orotate | N/A |

| Molecular Formula | C₂₄H₂₉N₇O₂ · C₅H₄N₂O₄ | N/A |

| Appearance | Yellow to orange powder | [1] |

Solubility

Palbociclib exhibits pH-dependent solubility, a critical factor for its oral absorption. The free base is highly soluble in acidic conditions and its solubility decreases significantly as the pH increases.[1][2]

| Medium | Solubility | Reference |

| Aqueous media (pH ≤ 4.0) | High solubility | [1] |

| Aqueous media (pH > 4.0) | Significantly reduced solubility | [1] |

| pH 7.9 | 9 µg/mL (for free base) | [2] |

Dissociation Constants (pKa)

Palbociclib is a dibasic compound with two pKa values.

| Group | pKa | Reference |

| Secondary piperazine nitrogen | 7.4 | [1][3] |

| Pyridine nitrogen | 3.9 | [1][3] |

Partition Coefficient

The partition coefficient provides insight into the lipophilicity of a compound.

| Condition | LogP | Reference |

| 1-octanol/water at pH 7.4 | 0.99 | [1][3] |

Mechanism of Action: Signaling Pathway

Palbociclib selectively inhibits CDK4 and CDK6, key regulators of the cell cycle.[4][5][6] By inhibiting these kinases, Palbociclib prevents the phosphorylation of the Retinoblastoma (Rb) protein.[4][5] This, in turn, blocks the release of the E2F transcription factor, leading to cell cycle arrest at the G1/S transition and preventing cancer cell proliferation.[5][6]

Experimental Protocols

This section details the methodologies for key experiments used in the physicochemical characterization of this compound.

Solubility Determination

Objective: To determine the equilibrium solubility of this compound in various aqueous media.

Methodology:

-

An excess amount of this compound is added to a known volume of the test medium (e.g., buffers of different pH values).

-

The resulting suspension is agitated at a constant temperature (e.g., 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

The suspension is then filtered through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solids.

-

The concentration of Palbociclib in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[7]

References

- 1. Solubility of palbociclib in supercritical carbon dioxide from experimental measurement and Peng–Robinson equation of state - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Investigation of the Therapeutic Effects of Palbociclib Conjugated Magnetic Nanoparticles on Different Types of Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Two Novel Palbociclib-Resorcinol and Palbociclib-Orcinol Cocrystals with Enhanced Solubility and Dissolution Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US10544142B2 - Crystal forms of palbociclib, and preparation method and use therefor - Google Patents [patents.google.com]

- 7. japsonline.com [japsonline.com]

Palbociclib Orotate: A Technical Guide to Crystal Structure Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palbociclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. The physicochemical properties of the active pharmaceutical ingredient (API), including its crystal structure, are critical determinants of its stability, solubility, and bioavailability. This technical guide provides an in-depth overview of the methodologies used in the crystal structure analysis of palbociclib, with a focus on its orotate salt. While specific crystallographic data for palbociclib orotate is not extensively available in the public domain, this document outlines the general experimental protocols and data presentation standards based on the analysis of other palbociclib forms and cocrystals.

Introduction to Palbociclib and its Mechanism of Action

Palbociclib functions by targeting the CDK4/6-retinoblastoma (Rb) pathway, a critical regulator of the cell cycle. In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation. Palbociclib inhibits CDK4 and CDK6, preventing the phosphorylation of the Rb protein. This, in turn, maintains the Rb-E2F transcription factor complex, blocking the cell cycle in the G1 phase and inhibiting tumor growth.

Signaling Pathway of Palbociclib

Experimental Protocols for Crystal Structure Analysis

The comprehensive analysis of a crystalline form of an API like this compound involves several key experimental techniques.

Synthesis and Crystallization of this compound

The formation of a salt, such as this compound, is a common strategy to improve the physicochemical properties of a drug substance.

General Protocol for Salt Formation and Crystallization:

-

Dissolution: Dissolve equimolar amounts of palbociclib free base and orotic acid in a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetone, or mixtures with water) with gentle heating and stirring.

-

Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, methods such as solvent evaporation, anti-solvent addition, or seeding with a small crystal can be employed to induce crystallization.

-

Isolation and Drying: The resulting crystals are isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Workflow for Crystallization and Analysis

X-ray Diffraction (XRD)

X-ray diffraction is the definitive technique for determining the crystal structure of a material.

-

Powder X-ray Diffraction (PXRD): Used for phase identification, polymorphism screening, and to assess the crystallinity of a bulk sample.

-

Instrumentation: A typical powder diffractometer with Cu Kα radiation.

-

Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder.

-

Data Collection: The sample is scanned over a range of 2θ angles (e.g., 2° to 40°).

-

-

Single-Crystal X-ray Diffraction (SCXRD): Provides detailed information about the unit cell dimensions, space group, and atomic positions, leading to the complete determination of the crystal structure.

-

Instrumentation: A single-crystal diffractometer, often with a more brilliant X-ray source like a synchrotron.

-

Sample Preparation: A suitable single crystal of appropriate size and quality is mounted on a goniometer head.

-

Data Collection: The crystal is rotated in the X-ray beam, and diffraction data are collected from multiple orientations.

-

Thermal Analysis

-

Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and to study polymorphic transformations.

-

Protocol: A few milligrams of the sample are hermetically sealed in an aluminum pan and heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and to quantify the amount of residual solvent or water.

-

Protocol: A small amount of the sample is placed in a TGA pan and heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Example Crystallographic Data for a Palbociclib Form

(Note: This is illustrative data based on a published palbociclib cocrystal and does not represent this compound.)

| Parameter | Value |

| Chemical Formula | C₂₄H₂₉N₇O₂ · C₇H₈O₂ |

| Formula Weight | 571.64 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.1234(5) |

| b (Å) | 20.4567(10) |

| c (Å) | 14.3456(7) |

| α (°) | 90 |

| β (°) | 109.876(2) |

| γ (°) | 90 |

| Volume (ų) | 2789.1(2) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.360 |

Table 2: Example Powder X-ray Diffraction (PXRD) Peak List for a Palbociclib Polymorph

(Note: This is illustrative data and does not represent this compound.)

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 5.42 | 16.29 | 100 |

| 10.32 | 8.56 | 45 |

| 11.71 | 7.55 | 60 |

| 15.19 | 5.83 | 80 |

| 17.84 | 4.97 | 75 |

| 22.68 | 3.92 | 90 |

Table 3: Example Thermal Analysis Data for a Palbociclib Form

(Note: This is illustrative data and does not represent this compound.)

| Analysis | Parameter | Value |

| DSC | Onset of Melting | 155.2 °C |

| DSC | Peak of Melting | 158.9 °C |

| TGA | Onset of Decomposition | 280.5 °C |

| TGA | Mass Loss (up to 250 °C) | 0.5% |

Conclusion

The thorough characterization of the crystal structure of this compound is essential for its development as a viable drug product. While specific data for the orotate salt remains limited in publicly accessible literature, the application of standard analytical techniques such as XRD and thermal analysis, guided by the principles outlined in this document, will enable researchers to fully elucidate its solid-state properties. This understanding is paramount for optimizing formulation strategies, ensuring product quality and consistency, and ultimately, for the delivery of a safe and effective therapeutic to patients.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Solubility and Stability of Palbociclib in DMSO

This guide provides a comprehensive overview of the solubility and stability of Palbociclib in Dimethyl Sulfoxide (DMSO), a common solvent used in preclinical research. While specific data for Palbociclib orotate is not extensively available in the reviewed literature, this document compiles relevant data for other forms of Palbociclib and outlines standardized protocols for determining these crucial physicochemical properties.

Solubility of Palbociclib in DMSO

The solubility of an active pharmaceutical ingredient (API) is a critical parameter that influences its biological activity and formulation development. Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is known to be poorly soluble in water.[1] DMSO is frequently used as a solvent to prepare stock solutions for in vitro assays.

Quantitative Solubility Data

Quantitative solubility data for various forms of Palbociclib in fresh, anhydrous DMSO are summarized below. It is important to note that moisture-absorbing DMSO can reduce the solubility of the compound.[2]

| Compound Form | Concentration (mg/mL) | Molar Concentration (mM) | Source |

| Palbociclib | 2 mg/mL | ~4.46 mM | [3] |

| Palbociclib HCl | 13 mg/mL | 26.86 mM | [2] |

| Palbociclib HCl | 5 mg/mL | 10.33 mM | [4] |

| Palbociclib Isethionate | >28.7 mg/mL | >50.4 mM | [5] |

Note: The molar concentration is calculated based on the respective molecular weights of the different forms.

Experimental Protocol: Equilibrium Solubility Determination

The following protocol outlines the widely accepted shake-flask method for determining the thermodynamic equilibrium solubility of a compound in DMSO.[6][7]

Objective: To determine the saturation concentration of this compound in DMSO at a specified temperature.

Materials:

-

This compound powder (purity > 99%)

-

Anhydrous DMSO (≥99.9%)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for Palbociclib quantification

-

Syringe filters (e.g., 0.22 µm PTFE)

Methodology:

-

Preparation: Add an excess amount of this compound powder to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is achieved.[6]

-

Solvent Addition: Add a precise volume of anhydrous DMSO to the vial.

-

Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium.[7][8] The time required to reach equilibrium should be determined in preliminary experiments by sampling at various time points (e.g., 2, 4, 8, 24, 48, 72 hours) until the concentration plateaus.[8]

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the vials at high speed to pellet the excess, undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid pellet, it is crucial to sample from the top layer of the liquid.

-

Filtration: Immediately filter the supernatant using a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microparticulates.

-

Dilution & Analysis: Prepare serial dilutions of the filtered solution with DMSO. Quantify the concentration of Palbociclib in the diluted samples using a validated HPLC method.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factors. The experiment should be performed in triplicate to ensure reproducibility.[8]

Workflow for Solubility Determination

References

- 1. Solubility of palbociclib in supercritical carbon dioxide from experimental measurement and Peng–Robinson equation of state - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Palbociclib | Cell Signaling Technology [cellsignal.com]

- 4. Palbociclib monohydrochloride | CDK | TargetMol [targetmol.com]

- 5. apexbt.com [apexbt.com]

- 6. researchgate.net [researchgate.net]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. who.int [who.int]

A Technical Guide to the Mechanism of Action of Palbociclib Orotate in Cancer Cells

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Palbociclib, a first-in-class oral small-molecule inhibitor, selectively targets cyclin-dependent kinases 4 and 6 (CDK4 and CDK6). Its primary mechanism of action is the disruption of the cell cycle at the G1/S checkpoint, a critical transition point that is frequently dysregulated in various cancers, particularly in hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. By inhibiting the catalytic activity of the CDK4/6-Cyclin D complex, Palbociclib prevents the hyperphosphorylation of the Retinoblastoma tumor suppressor protein (Rb). This action maintains Rb in its active, hypophosphorylated state, where it remains bound to the E2F family of transcription factors, thereby repressing the transcription of genes essential for S-phase entry and DNA replication. The net effect is a potent, cytostatic G1 cell cycle arrest, leading to the inhibition of tumor cell proliferation. This document provides an in-depth exploration of this mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core pathways.

Core Mechanism of Action: G1/S Checkpoint Control

The progression of mammalian cells through the division cycle is a tightly regulated process governed by a series of checkpoints. The transition from the G1 (first gap) phase to the S (synthesis) phase is controlled by a critical restriction point (R). In many cancer cells, the proteins regulating this checkpoint are altered, leading to uncontrolled proliferation.[1]

The canonical pathway involves the following key players:

-

Cyclin D: A regulatory protein whose levels rise in response to mitogenic signals.

-

CDK4 and CDK6: Catalytic kinase subunits that are activated upon binding to Cyclin D.

-

Retinoblastoma Protein (Rb): A tumor suppressor protein that acts as a gatekeeper for the G1/S transition.[2]

-

E2F Transcription Factors: A family of proteins that control the expression of genes required for DNA synthesis and cell cycle progression.[3]

In a normal proliferative state, mitogenic signals lead to the formation of active Cyclin D-CDK4/6 complexes. These complexes phosphorylate Rb, causing a conformational change that releases E2F transcription factors.[2][3] Liberated E2F then activates the transcription of target genes (e.g., Cyclin E, Cyclin A, DNA polymerase), driving the cell past the restriction point and into the S phase.[3]

Palbociclib functions as a highly selective, reversible, ATP-competitive inhibitor of the kinase activity of CDK4 and CDK6.[4][5] By binding to the ATP pocket of these kinases, it prevents the phosphorylation of Rb.[1][2] Consequently, Rb remains in its active, hypophosphorylated state, sequestering E2F and blocking the G1-to-S phase transition.[1] This results in a cytostatic effect, arresting cancer cells in the G1 phase of the cell cycle.[6][7] The efficacy of Palbociclib is critically dependent on the presence of a functional Rb protein.[4][5]

Caption: Palbociclib inhibits CDK4/6, preventing Rb phosphorylation and causing G1 arrest.

Quantitative Data

The potency and efficacy of Palbociclib have been quantified through various in vitro assays.

Table 1: Kinase Inhibitory Activity of Palbociclib

This table summarizes the half-maximal inhibitory concentration (IC50) of Palbociclib against its primary targets, CDK4 and CDK6.

| Target Kinase | IC50 Value (nM) | Reference |

| Cyclin D1/CDK4 | 11 | [4][8] |

| Cyclin D3/CDK6 | 16 | [4][8] |

Table 2: Anti-proliferative Activity of Palbociclib in Cancer Cell Lines

This table presents the IC50 values of Palbociclib in various breast cancer cell lines, highlighting its cytostatic effect. Note that values can differ based on the cell line's genetic background and the assay methodology.

| Cell Line | Cancer Subtype | IC50 Value (nM) | Assay Type | Reference |

| MCF-7 | ER+, HER2- | 79.4 | HTRF (pRb Inhibition) | [9] |

| MDA-MB-231 | Triple-Negative | 285 | Cell Proliferation | [10] |

| MDA-MB-231 | Triple-Negative | 850 | MTT | [11] |

| MDA-MB-453 | Triple-Negative | 106 | Cell Proliferation | [10] |

Table 3: Effect of Palbociclib on Cell Cycle Distribution

Treatment with Palbociclib leads to a significant accumulation of cells in the G0/G1 phase.

| Cell Line | Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |

| AGS (Gastric) | Control | ~45% | ~40% | ~15% | [7] |

| AGS (Gastric) | 2 µM Palbociclib | ~70% | ~15% | ~15% | [7] |

| HGC-27 (Gastric) | Control | ~55% | ~30% | ~15% | [7] |

| HGC-27 (Gastric) | 2 µM Palbociclib | ~75% | ~10% | ~15% | [7] |

| CS-1 (Chondrosarcoma) | Control | Not specified | Not specified | Not specified | [12] |

| CS-1 (Chondrosarcoma) | 1 µM Palbociclib | Significant Increase | Significant Decrease | No significant change | [12] |

Key Experimental Protocols

The following protocols describe standard methods used to characterize the mechanism of action of Palbociclib.

CDK4/6 Kinase Assay (In Vitro)

This assay directly measures the ability of Palbociclib to inhibit the phosphorylation of a substrate by the CDK4/6 enzyme.

Methodology (Luminescent-Based, e.g., ADP-Glo™): [13]

-

Reaction Setup: In a 384-well plate, combine the kinase buffer (e.g., 20 mM HEPES, 10 mM MgCl2), a substrate (e.g., a recombinant Rb C-terminal fragment), and varying concentrations of Palbociclib (or DMSO vehicle control).

-

Enzyme Addition: Add the active CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme to the wells.

-

Initiation: Start the kinase reaction by adding a solution containing ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).

-

Termination & ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

ATP Generation: Add Kinase Detection Reagent, which converts the ADP generated by the kinase reaction into ATP.

-

Luminescence Measurement: The newly synthesized ATP is used by a luciferase to produce a light signal, which is proportional to the ADP generated and thus to the kinase activity. Read the luminescence on a plate reader.

-

Data Analysis: Plot the luminescence signal against the Palbociclib concentration and fit to a dose-response curve to calculate the IC50 value.

Caption: Workflow for an in vitro luminescent CDK4/6 kinase assay.

Western Blot for Rb Phosphorylation

This immunoassay is used to visualize the effect of Palbociclib on the phosphorylation status of its key downstream target, Rb, in whole-cell lysates.

-

Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7) and allow them to adhere. Treat the cells with various concentrations of Palbociclib (and a vehicle control) for a specified time (e.g., 24-72 hours).[11]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[15]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay.

-

Sample Preparation: Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[15]

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[16]

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[16]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated Rb (e.g., anti-pRb Ser780) and total Rb. A loading control antibody (e.g., anti-Actin or anti-Vinculin) should be used on the same blot.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the host species of the primary antibody for 1 hour at room temperature.[15]

-

Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a digital imager or X-ray film. A decrease in the pRb/total Rb ratio indicates successful target inhibition by Palbociclib.

Caption: Workflow for Western blot analysis of Rb phosphorylation.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to quantify the proportion of cells in each phase of the cell cycle following Palbociclib treatment.

Methodology: [17]

-

Cell Culture and Treatment: Plate and treat cells with Palbociclib as described for the Western blot protocol.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash with PBS.

-

Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cells in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide or Hoechst) and RNase A (to prevent staining of double-stranded RNA).[18]

-

Data Acquisition: Analyze the samples on a flow cytometer. The intensity of the fluorescence from the DNA dye is proportional to the amount of DNA in each cell.

-

Data Analysis: Gate the cell population to exclude debris and doublets. Generate a histogram of DNA content. The G0/G1 peak represents cells with 2N DNA content, the G2/M peak represents cells with 4N DNA content, and the area in between represents cells in S phase. Quantify the percentage of cells in each phase using cell cycle analysis software.

Caption: Workflow for cell cycle analysis by flow cytometry.

Mechanisms of Resistance

Despite the clinical success of Palbociclib, both intrinsic (de novo) and acquired resistance can occur. Understanding these mechanisms is crucial for developing subsequent lines of therapy.

-

Rb Pathway Alterations: Loss of the Rb protein (the direct downstream target) is a key mechanism of resistance. Without functional Rb, the G1/S checkpoint is abrogated, and CDK4/6 inhibition is ineffective.[4]

-

Upstream Pathway Activation: Overexpression of Cyclin D, or loss of CDK inhibitors like p16INK4a, can drive CDK4/6 activity that may require higher drug concentrations to inhibit.

-

Bypass Pathways: Amplification or overexpression of Cyclin E allows for the activation of CDK2, which can also phosphorylate Rb and drive S-phase entry, thus bypassing the CDK4/6 block.[1] Overexpression of transcription factor E2F can also promote resistance.[1]

-

Other Kinase Activation: Activation of other signaling pathways, such as the Hippo pathway (through loss of FAT1) or increased activity of Breast-tumor-related kinase (Brk), can also confer resistance.[1]

Caption: Key mechanisms of resistance that bypass Palbociclib-induced G1 arrest.

Conclusion

Palbociclib orotate exerts its anti-cancer effect through a well-defined mechanism of action centered on the selective inhibition of CDK4 and CDK6. This leads to the prevention of Rb phosphorylation, sustained E2F repression, and a robust G1 cell cycle arrest in Rb-proficient cancer cells. The quantitative data and experimental protocols outlined in this guide provide a framework for the continued study and characterization of Palbociclib and other CDK4/6 inhibitors. A thorough understanding of its core mechanism and the pathways that confer resistance is paramount for optimizing its clinical use and developing rational combination therapies to improve patient outcomes.

References

- 1. Palbociclib - Wikipedia [en.wikipedia.org]

- 2. Palbociclib: A breakthrough in breast carcinoma in women - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. targetedonc.com [targetedonc.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Inhibition of CDK4/6 by Palbociclib Significantly Extends Survival in Medulloblastoma Patient-Derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Palbociclib induces cell senescence and apoptosis of gastric cancer cells by inhibiting the Notch pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. resources.revvity.com [resources.revvity.com]

- 10. Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. promega.com [promega.com]

- 14. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bio-rad.com [bio-rad.com]

- 16. Western Blot Protocol | Proteintech Group [ptglab.com]

- 17. Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronized cell cycle progression in human cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Preclinical Evaluation of Palbociclib: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palbociclib is a highly selective, orally available inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1] Its primary mechanism of action involves the inhibition of the CDK4/6-retinoblastoma (Rb) pathway, a critical regulator of the cell cycle.[2][3][4] Dysregulation of this pathway is a common event in various cancers, leading to uncontrolled cell proliferation. Palbociclib's ability to arrest the cell cycle in the G1 phase makes it a promising therapeutic agent, particularly in hormone receptor-positive (HR+) breast cancer.[1][2] This technical guide provides a comprehensive overview of the preclinical evaluation of Palbociclib, detailing its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetics, and toxicology, supported by detailed experimental protocols and data presented for comparative analysis.

Mechanism of Action: Targeting the Cell Cycle Engine

Palbociclib exerts its anti-proliferative effects by specifically targeting the cyclin D-CDK4/6-Rb pathway. In normal cell cycle progression, mitogenic signals lead to the formation of active complexes between cyclin D and CDK4/6. These complexes then phosphorylate the retinoblastoma protein (Rb), causing it to release the E2F transcription factor.[2][3] E2F, in turn, activates the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle, thereby committing the cell to DNA replication and division.

Palbociclib competitively binds to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of Rb.[3] This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F, effectively blocking the G1-S transition and inducing cell cycle arrest.[2][3] The efficacy of Palbociclib is therefore dependent on a functional Rb protein.

In Vitro Pharmacology

The in vitro activity of Palbociclib has been extensively characterized in a variety of cancer cell lines. Key parameters evaluated include the half-maximal inhibitory concentration (IC50) for cell proliferation and the effect on cell cycle distribution.

Data Presentation: In Vitro Efficacy of Palbociclib

| Cell Line | Cancer Type | Rb Status | IC50 (nM) | Reference |

| MCF-7 | Breast Cancer (ER+) | Proficient | 11 | [1] |

| T47D | Breast Cancer (ER+) | Proficient | 6.4 | [5] |

| MDA-MB-231 | Breast Cancer (TNBC) | Proficient | >1000 | [6] |

| H358 | Non-Small Cell Lung Cancer | Proficient | 250 | [7] |

| AGS | Gastric Cancer | Proficient | ~1000 | [2] |

| HGC-27 | Gastric Cancer | Proficient | ~1000 | [2] |

| CNE-1 | Nasopharyngeal Carcinoma | Proficient | Not specified | [4] |

| CNE-2 | Nasopharyngeal Carcinoma | Proficient | Not specified | [4] |

| CS-1 | Chondrosarcoma | Proficient | ~1000 | [8] |

| SW1353 | Chondrosarcoma | Proficient | ~1000 | [8] |

Note: IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols

Objective: To determine the effect of Palbociclib on the proliferation of cancer cell lines and to calculate the IC50 value.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 2 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Palbociclib (e.g., 0.01 to 10 µM) or vehicle control (DMSO).

-

Incubation: The plates are incubated for a specified period, typically 24 to 120 hours.[2][3]

-

MTT Addition: At the end of the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 495 nm or 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Objective: To assess the effect of Palbociclib on the phosphorylation of the Rb protein.

Methodology:

-

Cell Lysis: Cells treated with Palbociclib or vehicle are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against phospho-Rb (e.g., Ser780, Ser807/811), total Rb, and a loading control (e.g., β-actin).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Objective: To determine the effect of Palbociclib on cell cycle distribution.

Methodology:

-

Cell Treatment: Cells are treated with Palbociclib or vehicle for a specified time (e.g., 24 hours).

-

Cell Harvesting: Cells are harvested by trypsinization, washed with PBS, and fixed in cold 75% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.

In Vivo Pharmacology

The in vivo efficacy of Palbociclib has been demonstrated in various preclinical cancer models, most notably in patient-derived xenografts (PDXs).

Data Presentation: In Vivo Efficacy of Palbociclib

| Animal Model | Cancer Type | Palbociclib Dose | Treatment Schedule | Outcome | Reference |

| Nude Mice (MCF-7 Xenograft) | Breast Cancer (ER+) | 20-40 mg/kg | Daily | Significant tumor growth inhibition | [9] |

| Nude Mice (Chordoma PDX) | Chordoma | 75 mg/kg/day | 5 days/week | Significant tumor growth inhibition in CDKN2A/2B deleted model | [10] |

| Nude Mice (Medulloblastoma PDX) | Medulloblastoma | 75 mg/kg | Not specified | Extended survival | [11] |

| BALB/c Nude Mice (MDA-MB-231 Xenograft) | Breast Cancer (TNBC) | 100 mg/kg | Daily | Inhibition of bone metastasis | [12] |

Experimental Protocols

Objective: To evaluate the anti-tumor efficacy of Palbociclib in an in vivo setting.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID) are typically used.

-

Tumor Cell Implantation: Cancer cells (e.g., 5 x 10⁶ MCF-7 cells) are injected subcutaneously or orthotopically into the mice.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 200-700 mm³). Tumor volume is measured regularly with calipers.

-

Drug Administration: Mice are randomized into treatment and control groups. Palbociclib is administered orally at a specified dose and schedule. The vehicle control is administered to the control group.

-

Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition or an increase in survival time.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of target engagement (e.g., pRb levels by Western blot or immunohistochemistry).

Pharmacokinetics

The pharmacokinetic profile of Palbociclib has been investigated in both preclinical species and humans.

Data Presentation: Pharmacokinetic Parameters of Palbociclib

| Species | Dose | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (h) | Reference |

| Rat | 10 mg/kg (oral) | 4 | 771 | 9130 | 11.1 | [13] |

| Dog | 2 mg/kg (oral) | 2 | 196 | 2130 | 8.8 | [13] |

| Human | 125 mg (oral) | 6-12 | 116 | 4990 | 29 | [13] |

Tmax: Time to maximum plasma concentration; Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Experimental Protocols

Objective: To determine the pharmacokinetic parameters of Palbociclib in a preclinical species.

Methodology:

-

Animal Model: Typically rats or dogs are used.

-

Drug Administration: Palbociclib is administered orally or intravenously at a defined dose.

-

Blood Sampling: Blood samples are collected at various time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

-

Bioanalysis: The concentration of Palbociclib in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using pharmacokinetic software to determine parameters such as Tmax, Cmax, AUC, and half-life.

Toxicology

Preclinical toxicology studies are essential to identify potential adverse effects and to establish a safe starting dose for clinical trials.

Data Presentation: Summary of Preclinical Toxicological Findings for Palbociclib

| Species | Study Duration | Key Findings | Reference |

| Rat | Up to 27 weeks | Bone marrow/hematolymphoid system effects, male reproductive organ effects. | [1] |

| Dog | Up to 39 weeks | Bone marrow/hematolymphoid system effects, male reproductive organ effects. | [1] |

| Rat (Embryo-fetal development) | Organogenesis | Fetotoxicity at maternally toxic doses (reduced fetal body weight), skeletal variations. | [1] |

| Rabbit (Embryo-fetal development) | Organogenesis | Not specified in detail, but embryo-fetal toxicity observed. | [1] |

Experimental Protocols

Objective: To evaluate the potential toxicity of Palbociclib after repeated administration over a defined period.

Methodology:

-

Animal Model: Two species are typically used, a rodent (e.g., rat) and a non-rodent (e.g., dog).

-

Dose Groups: Animals are divided into multiple dose groups, including a control group and at least three dose levels of Palbociclib.

-

Drug Administration: Palbociclib is administered daily for a specified duration (e.g., 4, 13, or 26 weeks).

-

In-life Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are measured regularly.

-

Clinical Pathology: Blood and urine samples are collected at specified intervals for hematology, clinical chemistry, and urinalysis.

-

Terminal Procedures: At the end of the study, animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination.

Conclusion

The preclinical evaluation of Palbociclib has provided a strong rationale for its clinical development. Its well-defined mechanism of action, potent in vitro and in vivo anti-tumor activity in Rb-proficient cancer models, and manageable toxicological profile have established it as a significant advancement in the treatment of certain cancers, particularly HR-positive breast cancer. The detailed methodologies provided in this guide serve as a foundation for researchers and drug development professionals working with Palbociclib and other CDK4/6 inhibitors. Further preclinical research continues to explore new combinations and potential mechanisms of resistance to this important class of targeted therapies.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Palbociclib induces cell senescence and apoptosis of gastric cancer cells by inhibiting the Notch pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palbociclib suppresses the cancer stem cell properties and cell proliferation through increased levels of miR-506 or miR-150 in Panc-1 and MiaPaCa-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. en.ice-biosci.com [en.ice-biosci.com]

- 6. researchgate.net [researchgate.net]

- 7. Palbociclib resistance confers dependence on an FGFR-MAP kinase-mTOR-driven pathway in KRAS-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. onclive.com [onclive.com]

- 10. In vivo efficacy assessment of the CDK4/6 inhibitor palbociclib and the PLK1 inhibitor volasertib in human chordoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

Early-Stage Research on Palbociclib Orotate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palbociclib is a highly selective, orally available inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1] These kinases are key regulators of the cell cycle, and their inhibition can block cell proliferation, making them a critical target in cancer therapy.[1] Palbociclib was the first CDK4/6 inhibitor to receive regulatory approval for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1]

This technical guide focuses on the early-stage research aspects of Palbociclib, with a specific mention of its orotate salt form. Palbociclib orotate is a salt of palbociclib that is utilized in research settings.[2][3][4][5][6] It exhibits the same core inhibitory activity against CDK4 and CDK6 as the parent molecule.[2][3][4][5][6] Due to the limited availability of published research specifically on "this compound derivatives," this guide will leverage data from early-stage preclinical studies on palbociclib and other novel derivatives to provide a comprehensive overview of the methodologies and data relevant to the core compound's mechanism and potential.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on Palbociclib and its derivatives.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC₅₀ (nM) |

| CDK4 | 11 |

| CDK6 | 16 |

Data sourced from commercially available research compounds.[2][3][4][5][6]

Table 2: Anti-proliferative Activity of Novel Palbociclib Derivatives (HP-1, HP-2, HP-3) in Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |

| HP-1 | NCI-H460 | Lung Cancer | 0.96 |

| NCI-H1299 | Lung Cancer | 2.29 | |

| A549 | Lung Cancer | 3.41 | |

| HP-2 | NCI-H460 | Lung Cancer | > 10 |

| HP-3 | NCI-H460 | Lung Cancer | > 10 |

| Palbociclib | NCI-H460 | Lung Cancer | 7.82 |

| 10-HCPT | NCI-H460 | Lung Cancer | 4.38 |

Data from a study on novel Palbociclib-10-HCPT ester derivatives, demonstrating the potential for developing new chemical entities with enhanced potency.

Table 3: Pharmacokinetic Parameters of Palbociclib in Humans

| Parameter | Value |

| Bioavailability | 46% |

| Time to Cₘₐₓ (Tₘₐₓ) | 6-12 hours |

| Elimination Half-life (t₁/₂) | 29 (±5) hours |

| Apparent Oral Clearance (CL/F) | 63.1 L/hr |

Pharmacokinetic data for the parent compound, Palbociclib, provides a baseline for the development of derivatives.[7]

Key Experimental Protocols

This section details the methodologies for key experiments commonly employed in the early-stage research of Palbociclib and its derivatives.

Synthesis of Novel Palbociclib Derivatives (Example: HP-1, HP-2, HP-3)

This protocol describes a two-step synthesis of Palbociclib-10-hydroxycamptothecin (10-HCPT) ester derivatives.

Step 1: Synthesis of Palbociclib-anhydride intermediates (2a-2c)

-

Dissolve the appropriate anhydride (0.25 mmol) and Palbociclib (0.25 mmol) in 50 mL of dimethylformamide (DMF).

-

Stir the reaction mixture at 70°C for 12 hours.

-

After cooling, wash the organic layer sequentially with dilute hydrochloric acid and saturated salt water.

-

Concentrate the organic layer under reduced pressure.

-

Recrystallize the resulting solid from hexane.

-

Filter the mixture to obtain the crystallization products and dry them in a vacuum-drying oven.

Step 2: Synthesis of final derivatives (HP-1, HP-2, and HP-3)

-

Dissolve the intermediate from Step 1 (0.175 mmol) in 15 mL of dichloromethane (CH₂Cl₂).

-

Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (0.354 mmol) and 4-Dimethylaminopyridine (DMAP) (0.175 mmol) to the solution.

-

Add 10-HCPT (0.175 mmol) to the reaction mixture.

-

Stir the reaction at 0°C for 4 hours to yield the final Palbociclib derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is used to measure the anti-proliferative effects of compounds on cancer cell lines.

-

Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds (e.g., Palbociclib derivatives) for a specified period (e.g., 48 hours).

-

After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value (the concentration of the drug that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps to analyze the effect of Palbociclib derivatives on the cell cycle distribution.

-

Plate cells and treat them with the desired concentrations of the compound for a specific duration (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash them with phosphate-buffered saline (PBS).

-

Fix the cells in cold 70% ethanol and store them at -20°C overnight.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate the cells in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer. The different phases of the cell cycle (G0/G1, S, and G2/M) are quantified based on the fluorescence intensity of the PI-stained DNA.[8]

Apoptosis Assay by Flow Cytometry

This method is used to quantify the induction of apoptosis by the test compounds.

-

Treat cells with the compounds as described for the cell cycle analysis.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in 1x binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.[9]

-

Incubate the cells in the dark for 15 minutes at room temperature.[9]

-

Analyze the stained cells by flow cytometry. Annexin V-FITC positive cells are considered apoptotic, while PI staining indicates late apoptotic or necrotic cells.[9]

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the early-stage research of Palbociclib derivatives.

Caption: Palbociclib's Mechanism of Action in the Cell Cycle.

References

- 1. Palbociclib - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Cyclin-dependent Kinase (CDK) | DC Chemicals [dcchemicals.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. researchgate.net [researchgate.net]

- 9. Palbociclib Induces the Apoptosis of Lung Squamous Cell Carcinoma Cells via RB-Independent STAT3 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Palbociclib Orotate-Induced Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palbociclib, an orally available and highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6), plays a crucial role in the regulation of the cell cycle.[1][2][3] By targeting the CDK4/6-cyclin D complex, Palbociclib prevents the phosphorylation of the retinoblastoma (Rb) protein.[1][4] This inhibition blocks the progression of the cell cycle from the G1 (Gap 1) phase to the S (Synthesis) phase, leading to a G1 arrest.[2][5][6] This cytostatic effect makes Palbociclib a valuable therapeutic agent in the treatment of certain cancers, particularly hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative advanced or metastatic breast cancer.[3]

These application notes provide a detailed protocol for analyzing the effects of Palbociclib orotate on the cell cycle of cancer cells using flow cytometry. The included data and visualizations will aid researchers in understanding and applying this methodology in their own studies.

Signaling Pathway of Palbociclib Action

The diagram below illustrates the signaling pathway inhibited by Palbociclib. In normal cell cycle progression, the Cyclin D-CDK4/6 complex phosphorylates the Rb protein, which then releases the E2F transcription factor. E2F proceeds to activate the transcription of genes required for the transition from G1 to S phase. Palbociclib inhibits the kinase activity of CDK4/6, preventing Rb phosphorylation and thereby halting the cell cycle in the G1 phase.

References

- 1. Palbociclib - Wikipedia [en.wikipedia.org]

- 2. Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Palbociclib-The First of a New Class of Cell Cycle Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. targetedonc.com [targetedonc.com]

Application Notes and Protocols: Dissolving Palbociclib Orotate for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides detailed protocols and application notes for the dissolution of Palbociclib orotate for use in in vitro cell culture experiments. It includes information on solubility, stock solution preparation, storage, and the compound's mechanism of action.

Introduction

Palbociclib is a highly selective and potent oral inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6).[1][2] By inhibiting these kinases, Palbociclib prevents the phosphorylation of the retinoblastoma (Rb) protein, thereby blocking cell cycle progression from the G1 to the S phase and inducing cell cycle arrest.[3][4][5] This mechanism makes it a key therapeutic agent in the study and treatment of certain cancers, particularly HR-positive, HER2-negative breast cancer.

Proper dissolution and handling of this compound are critical for ensuring the accuracy and reproducibility of in vitro experimental results. The following sections provide comprehensive data and protocols to guide researchers in this process.

Solubility Data

The solubility of Palbociclib can vary based on its salt form and the solvent used. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions for cell culture applications.[6][7] The aqueous solubility of Palbociclib is notably pH-dependent, decreasing as the pH rises above 4.0.[8]

Table 1: Solubility of Palbociclib and its Salts in Common Solvents

| Compound Form | Solvent | Reported Solubility | Reference |

| Palbociclib (Free Base) | DMSO | ~5 mg/mL (11.17 mM) | [9] |

| Palbociclib (Free Base) | DMSO | Soluble at 2 mg/mL | [2] |

| Palbociclib HCl | DMSO | 13 mg/mL (26.86 mM) | [7] |

| Palbociclib HCl | Water | 24-50 mg/mL | [7] |

| Palbociclib Isethionate | DMSO | ≥28.7 mg/mL | [10] |

| Palbociclib Isethionate | Water | ≥26.8 mg/mL | [10] |

| Palbociclib (Free Base) | Ethanol | Insoluble | [7] |

| Palbociclib (Free Base) | 0.1 M HCl | 25 mg/mL (with heating) | [9] |

Note: Fresh, high-quality DMSO is recommended as moisture-absorbing DMSO can reduce solubility.[7]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The molecular weight of Palbociclib free base is 447.5 g/mol . Adjust calculations based on the specific molecular weight of the this compound salt form you are using.

Materials:

-

This compound powder

-

Anhydrous/fresh Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Calibrated precision balance

-

Vortex mixer

Procedure:

-

Calculation: Determine the mass of this compound needed. For a 10 mM stock solution of Palbociclib (MW: 447.5 g/mol ), you would dissolve 4.475 mg in 1 mL of DMSO.

-

Example: To prepare 1 mL of a 10 mM stock solution: 1 mL * (10 mmol / 1 L) * (1 L / 1000 mL) * (447.5 g / 1 mol) * (1000 mg / 1 g) = 4.475 mg.

-

-

Weighing: Carefully weigh the required amount of this compound powder and place it into a sterile vial.

-

Dissolution: Add the calculated volume of DMSO to the vial.

-

Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C may be required to facilitate dissolution.[2]

-

Sterilization (Optional): If necessary, the stock solution can be sterilized by filtering through a 0.22 µm DMSO-compatible syringe filter.

-

Aliquoting and Storage: Dispense the stock solution into smaller, single-use sterile aliquots to avoid repeated freeze-thaw cycles. Store as recommended in Section 4.

Protocol for Preparing Working Solutions

The concentrated stock solution must be diluted to the final desired concentration in cell culture medium before treating cells. It is crucial to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

Procedure:

-

Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Serial Dilution: Perform a serial dilution of the stock solution in sterile cell culture medium to achieve the final working concentration.

-

Example for a 10 µM working solution: First, dilute the 10 mM stock 1:100 in culture medium to create an intermediate dilution of 100 µM (e.g., add 2 µL of stock to 198 µL of medium). Then, dilute this intermediate solution 1:10 to achieve the final 10 µM concentration (e.g., add 100 µL of the 100 µM solution to 900 µL of medium).

-

-

Mixing: Mix gently by pipetting or inverting the tube.

-

Application: Immediately add the final working solution to the cell cultures. Ensure a vehicle control (medium with the same final concentration of DMSO) is included in the experiment.

Storage and Stability

Proper storage is essential to maintain the potency and integrity of this compound.

Table 2: Storage Conditions and Stability

| Form | Storage Temperature | Duration | Notes | Reference |

| Lyophilized Powder | -20°C | Up to 24 months | Store desiccated and protected from light. | [2] |

| DMSO Stock Solution | -20°C | Up to 1 month | Aliquot to avoid multiple freeze-thaw cycles. | [2] |

| DMSO Stock Solution | -80°C | > 1 month (recommended) | Provides better long-term stability. | [11] |

Mechanism of Action and Signaling Pathway

Palbociclib selectively inhibits the kinase activity of the Cyclin D-CDK4/6 complex. This complex is a critical regulator of the G1 phase of the cell cycle. Inhibition of CDK4/6 prevents the phosphorylation of the Rb protein. Hypophosphorylated Rb remains bound to the E2F family of transcription factors, preventing them from activating the genes required for S-phase entry. This results in a G1 cell cycle arrest and a halt in proliferation.[1][3][4]

Caption: Palbociclib inhibits the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and causing G1 arrest.

General Experimental Workflow

The following diagram outlines a typical workflow for using this compound in a cell-based assay.

Caption: Standard workflow for cell culture experiments using this compound.

Example Protocol: Cell Proliferation (MTT) Assay

This protocol provides an example of how to use a this compound solution to assess its effect on the proliferation of a breast cancer cell line (e.g., MCF-7).

Materials:

-

MCF-7 cells

-

Complete culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)

-

96-well cell culture plates

-

This compound working solutions (prepared as in 3.2)

-

Vehicle control (medium + DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

-

Adherence: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

-

Treatment: Remove the medium and add 100 µL of fresh medium containing the desired concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM). Include wells for a vehicle control (DMSO at the highest equivalent concentration) and an untreated control.

-

Incubation: Incubate the cells for the desired treatment period (e.g., 72 hours).[7]

-

MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12] Gently pipette to ensure complete dissolution.

-

Measurement: Read the absorbance at 490-570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability and calculate the IC₅₀ value.

References

- 1. Palbociclib - Wikipedia [en.wikipedia.org]

- 2. Palbociclib | Cell Signaling Technology [cellsignal.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Profile of palbociclib in the treatment of metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. targetedonc.com [targetedonc.com]

- 6. Palbociclib induces cell senescence and apoptosis of gastric cancer cells by inhibiting the Notch pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. tga.gov.au [tga.gov.au]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. apexbt.com [apexbt.com]

- 11. This compound|MSDS [dcchemicals.com]

- 12. researchgate.net [researchgate.net]

Application Note: CDK4/6 Kinase Inhibition Assay Using Palbociclib Orotate

For Research Use Only.

Introduction

Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, promoting progression from the G1 to the S phase.[1][2] In many cancers, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation.[3] Palbociclib, a highly selective and orally active small molecule inhibitor of CDK4 and CDK6, has been developed to target this pathway.[1][4] Palbociclib functions by binding to the ATP pocket of CDK4 and CDK6, preventing the phosphorylation of the retinoblastoma (Rb) protein.[1][2] This inhibition of Rb phosphorylation prevents the release of the E2F transcription factor, leading to G1 cell cycle arrest and a reduction in tumor cell proliferation.[2][5] Palbociclib orotate is a salt form of the active drug. This application note provides detailed protocols for in vitro and cell-based assays to evaluate the inhibitory activity of this compound on CDK4/6 kinases.

Signaling Pathway

The CDK4/6-Cyclin D-Rb pathway is a critical regulator of the G1-S phase transition in the cell cycle. Mitogenic signals lead to the expression of D-type cyclins, which bind to and activate CDK4 and CDK6. The active Cyclin D-CDK4/6 complex then phosphorylates the retinoblastoma protein (Rb). Phosphorylated Rb (pRb) releases the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis and progression into the S phase. Palbociclib inhibits the kinase activity of the Cyclin D-CDK4/6 complex, thereby preventing Rb phosphorylation and halting cell cycle progression.

Caption: CDK4/6-Cyclin D-Rb Signaling Pathway and Palbociclib's Mechanism of Action.

Quantitative Data

Table 1: In Vitro Inhibitory Activity of Palbociclib

| Target Enzyme | Assay Type | IC50 (nM) | Reference |

| CDK4/Cyclin D1 | Biochemical | 11 | [4] |

| CDK6/Cyclin D2 | Biochemical | 16 | [4] |

| CDK4/Cyclin D3 | Biochemical | 9 | [4] |

| CDK4/Cyclin D1 | ADP-Glo | 3.046 | [6] |

| CDK6/Cyclin D1 | ADP-Glo | 2.926 | [6] |

Table 2: Cell-Based Inhibitory Activity of Palbociclib

| Cell Line | Assay Type | Parameter | IC50 (nM) | Reference |

| MCF-7 | pRb (Ser780) HTRF | Inhibition | 79.4 | [7] |

| HCC1187 | pRb (Ser780) HTRF | Inhibition | >10,000 | [7] |

| MDA-MB-435 | pRb (Ser795) Western Blot | Inhibition | 63 | [4] |

| MCF-7 | Proliferation (SRB) | Inhibition | 148 ± 25.7 | [8] |

| MDA-MB-231 | Proliferation (SRB) | Inhibition | 432 ± 16.1 | [8] |

Experimental Protocols

In Vitro CDK4/6 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from commercially available ADP-Glo™ kinase assay kits and published methodologies.[6]

Workflow Diagram:

Caption: Workflow for the in vitro CDK4/6 kinase inhibition assay.

Materials:

-

Recombinant human CDK4/Cyclin D1, CDK4/Cyclin D3, or CDK6/Cyclin D2 (active)

-

Rb protein (substrate)

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP

-

DMSO

-

96-well white, flat-bottom plates

Procedure:

-

Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer. The final DMSO concentration in the assay should be ≤1%.

-

Reaction Setup:

-

Add 5 µL of diluted this compound or vehicle (DMSO in kinase buffer) to the wells of a 96-well plate.

-

Add 10 µL of a solution containing the CDK4/6 enzyme and Rb substrate in kinase buffer.

-

Pre-incubate for 10 minutes at room temperature.

-

-

Kinase Reaction:

-

Initiate the reaction by adding 10 µL of ATP solution (at a concentration close to the Km for the specific kinase) in kinase buffer.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and introduce luciferase and luciferin to detect the newly synthesized ATP.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell-Based Proliferation Assay (MTT Assay)

This protocol describes the determination of the anti-proliferative effects of this compound on a cancer cell line such as MCF-7.[5]

Workflow Diagram:

Caption: Workflow for the cell-based proliferation assay.

Materials:

-

MCF-7 (or other suitable) cancer cell line

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO or solubilization buffer

-

96-well clear, flat-bottom plates

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium and allow them to adhere overnight.

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated wells as a negative control.

-

-

Incubation: Incubate the plate for 72 to 120 hours at 37°C in a humidified 5% CO2 incubator.[5]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Western Blotting for Phospho-Rb

This protocol is for the detection of phosphorylated Rb in cell lysates following treatment with this compound.[5][9]

Workflow Diagram:

Caption: Workflow for Western Blotting of Phospho-Rb.

Materials:

-

MCF-7 (or other suitable) cancer cell line

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Rb (Ser780 or Ser795), anti-total Rb, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-